molecular formula C11H7ClN4OS B11288607 7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 59758-58-6

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11288607
CAS No.: 59758-58-6
M. Wt: 278.72 g/mol
InChI Key: HDIZCAPTWDDNBR-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiadiazolo-triazines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring, and a chlorophenyl group attached to the thiadiazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form 3-(3-chlorophenyl)-1-thiocarbamoyl-1H-1,2,4-triazole. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as carbonic anhydrase or kinases, leading to disruption of cellular processes essential for cancer cell survival and proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substitution pattern and the nature of the fused rings.

    1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a triazole ring fused with a pyrazine ring, offering different chemical and biological properties.

Uniqueness

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to the presence of the chlorophenyl group and the specific fusion of the thiadiazole and triazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

59758-58-6

Molecular Formula

C11H7ClN4OS

Molecular Weight

278.72 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C11H7ClN4OS/c1-6-10(17)16-11(14-13-6)18-9(15-16)7-3-2-4-8(12)5-7/h2-5H,1H3

InChI Key

HDIZCAPTWDDNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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